molecular formula C6H12BrNO2 B13700007 1-Bromo-6-nitrohexane

1-Bromo-6-nitrohexane

Cat. No.: B13700007
M. Wt: 210.07 g/mol
InChI Key: IVZJMMJVZBUDCB-UHFFFAOYSA-N
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Description

1-Bromo-6-nitrohexane is an organic compound with the molecular formula C6H12BrNO2 It is characterized by the presence of a bromine atom and a nitro group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-nitrohexane can be synthesized through a multi-step process. One common method involves the bromination of 6-nitrohexanol. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the alcohol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive brominating agents and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-nitrohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are standard reducing agents. The reactions are conducted under controlled temperatures to avoid side reactions.

Major Products:

    Nucleophilic Substitution: Products include 6-nitrohexanol, 6-nitrohexylamine, and 6-nitrohexylthiol, depending on the nucleophile used.

    Reduction: The primary product is 1-bromo-6-aminohexane.

Scientific Research Applications

1-Bromo-6-nitrohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes. For example, it can be used to introduce nitro or bromo groups into peptides or proteins.

    Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates. The nitro group can be a precursor to bioactive amines.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-6-nitrohexane involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The nitro group can undergo reduction to form amines, which are important in many biological and chemical processes.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles, leading to the formation of substituted products.

    Reduction: The nitro group is the target for reducing agents, resulting in the formation of amines.

Comparison with Similar Compounds

1-Bromo-6-nitrohexane can be compared with other similar compounds such as:

    1-Bromo-5-nitropentane: Similar structure but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.

    1-Bromo-7-nitroheptane: Similar structure but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and boiling points.

    6-Bromo-1-hexanol: Lacks the nitro group, making it less reactive in certain types of reactions but useful in other contexts.

Uniqueness: this compound’s combination of a bromine atom and a nitro group on a hexane chain makes it uniquely reactive and versatile for various chemical transformations. Its specific structure allows for targeted modifications in synthetic and research applications.

Properties

IUPAC Name

1-bromo-6-nitrohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZJMMJVZBUDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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